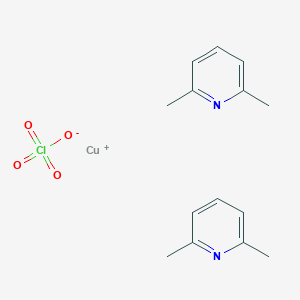
Copper(1+);2,6-dimethylpyridine;perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(1+);2,6-dimethylpyridine;perchlorate is a coordination compound consisting of a copper(I) ion coordinated to two 2,6-dimethylpyridine ligands and a perchlorate anion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Copper(1+);2,6-dimethylpyridine;perchlorate typically involves the reaction of copper(I) salts with 2,6-dimethylpyridine in the presence of perchloric acid. The reaction is carried out under an inert atmosphere to prevent oxidation of the copper(I) ion. The resulting product is then purified by recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Copper(1+);2,6-dimethylpyridine;perchlorate undergoes various types of chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under certain conditions.
Substitution: The 2,6-dimethylpyridine ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Major Products
Oxidation: The major product of oxidation is typically a copper(II) complex.
Substitution: The major products depend on the substituting ligand but generally result in a new copper(I) complex with different ligands.
Scientific Research Applications
Copper(1+);2,6-dimethylpyridine;perchlorate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including cycloaddition and coupling reactions.
Materials Science: Employed in the synthesis of novel materials with unique electronic and magnetic properties.
Biology and Medicine: Investigated for its potential use in antimicrobial agents and as a model compound for studying copper-containing enzymes.
Mechanism of Action
The mechanism by which Copper(1+);2,6-dimethylpyridine;perchlorate exerts its effects involves the coordination of the copper(I) ion to the 2,6-dimethylpyridine ligands. This coordination stabilizes the copper(I) ion and allows it to participate in various chemical reactions. The perchlorate anion acts as a counterion, balancing the charge of the complex .
Comparison with Similar Compounds
Similar Compounds
Copper(I) nitrate complexes: Similar in structure but with nitrate anions instead of perchlorate.
Silver(I) perchlorate complexes: Similar coordination environment but with silver(I) instead of copper(I).
Uniqueness
Copper(1+);2,6-dimethylpyridine;perchlorate is unique due to the specific combination of copper(I) ion, 2,6-dimethylpyridine ligands, and perchlorate anion. This combination imparts distinct electronic and structural properties that are not observed in similar compounds .
Properties
CAS No. |
51933-28-9 |
|---|---|
Molecular Formula |
C14H18ClCuN2O4 |
Molecular Weight |
377.30 g/mol |
IUPAC Name |
copper(1+);2,6-dimethylpyridine;perchlorate |
InChI |
InChI=1S/2C7H9N.ClHO4.Cu/c2*1-6-4-3-5-7(2)8-6;2-1(3,4)5;/h2*3-5H,1-2H3;(H,2,3,4,5);/q;;;+1/p-1 |
InChI Key |
OBIKTLCTFKVFJF-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NC(=CC=C1)C.CC1=NC(=CC=C1)C.[O-]Cl(=O)(=O)=O.[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















